REACTION_CXSMILES
|
[NH2:1][C:2]([CH:4]1[CH2:9][CH2:8][N:7]([S:10]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH2:6][CH2:5]1)=O.B.O1CCCC1>O1CCCC1>[NH2:1][CH2:2][CH:4]1[CH2:9][CH2:8][N:7]([S:10]([C:13]2[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[CH:16]=[CH:15][CH:14]=2)(=[O:12])=[O:11])[CH2:6][CH2:5]1 |f:1.2|
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
NC(=O)C1CCN(CC1)S(=O)(=O)C1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated under vacuum
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in 1.0 M aqueous hydrochloric acid (100 mL)
|
Type
|
WASH
|
Details
|
this was washed with diethyl ether (100 mL twice)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (50 mL three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined dichloromethane extracts were dried (anhydrous sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)S(=O)(=O)C1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |